1-(2-Bromoethoxy)-4-methylbenzene
Description
Contextualization within Organic Chemistry
In the broader context of organic chemistry, 1-(2-Bromoethoxy)-4-methylbenzene is classified as a haloether. The presence of both an ether linkage and a bromine atom imparts specific chemical properties that are exploited in various synthetic transformations. The aromatic ring with its methyl substituent provides a stable scaffold, while the bromoethoxy chain offers a reactive site for nucleophilic substitution reactions.
This compound is a prime example of a chemical intermediate or a "building block." enamine.net In multistep organic syntheses, such molecules are not the final target but are crucial for introducing specific fragments or functionalities into a larger, more complex molecule. The strategic use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecular architectures.
Significance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research lies in its potential as a precursor to a variety of organic molecules with interesting properties. The bromoethoxy group can be readily modified through reactions with nucleophiles, allowing for the introduction of diverse functional groups. This versatility makes it a valuable starting material in the exploration of new pharmaceuticals and advanced materials. While specific, large-scale applications are not widely documented, its availability from chemical suppliers indicates its use in laboratory-scale research and development. byjus.comvedantu.com
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical data.
| Property | Value |
| CAS Number | 18800-34-5 byjus.com |
| Molecular Formula | C₉H₁₁BrO byjus.com |
| Molecular Weight | 215.09 g/mol byjus.com |
| Flash Point | 37 °C |
This interactive data table provides key identifiers and physical properties of the compound.
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. byjus.comlibretexts.orgyoutube.com This well-established reaction in organic chemistry involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org
In the case of this compound, the synthesis would typically proceed by reacting the sodium or potassium salt of p-cresol (B1678582) (4-methylphenol) with 1,2-dibromoethane (B42909). The phenoxide, generated by treating p-cresol with a suitable base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. byjus.com
The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. byjus.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide, and may require heating to proceed at a reasonable rate. byjus.com
A general representation of the synthesis is as follows:
Step 1: Deprotonation of p-cresol CH₃-C₆H₄-OH + Base → CH₃-C₆H₄-O⁻
Step 2: Nucleophilic substitution CH₃-C₆H₄-O⁻ + Br-CH₂CH₂-Br → CH₃-C₆H₄-O-CH₂CH₂-Br + Br⁻
Careful control of the reaction conditions is necessary to favor the desired monosubstituted product and minimize the formation of the disubstituted diether byproduct.
Application in Research
As a versatile building block, this compound is primarily utilized in organic synthesis to construct more complex molecules. The reactive carbon-bromine bond allows for the introduction of this tolyl-oxyethyl moiety into various molecular scaffolds.
While detailed research findings on the direct application of this specific compound are not extensively published in mainstream literature, compounds with similar structures are known to be used as intermediates in the synthesis of:
Bioactive Molecules: The introduction of the tolyl-oxyethyl group can be a strategic step in the synthesis of potential drug candidates. The ether linkage can influence properties such as lipophilicity and metabolic stability, which are important considerations in drug design. enamine.net
Liquid Crystals: The rigid aromatic core and the flexible ether chain are structural motifs found in some liquid crystalline materials. By modifying the bromo group, this compound could be incorporated into larger molecules designed to exhibit liquid crystalline phases.
The utility of this compound lies in its ability to act as a versatile synthon, providing a reliable method for incorporating the 4-methylphenoxyethyl group into a target molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNKCKSPFGUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172142 | |
| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-34-5 | |
| Record name | 1-(2-Bromoethoxy)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18800-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Bromoethoxy 4 Methylbenzene
Established Synthetic Pathways
The synthesis of 1-(2-Bromoethoxy)-4-methylbenzene is accessible through well-documented organic reactions. The two principal routes are the formation of the ether linkage via Williamson synthesis and the conversion of a terminal hydroxyl group to a bromide.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this typically involves the reaction of p-cresol (B1678582) (4-methylphenol) with a suitable two-carbon electrophile containing a bromine atom.
The first step in this synthetic approach is the deprotonation of the phenol, p-cresol, to form a more potent nucleophile, the p-cresolate or p-tolyloxide anion. This is an acid-base reaction where a base removes the acidic proton from the hydroxyl group of the phenol. youtube.com The resulting phenoxide is a strong nucleophile that can then attack an alkyl halide. youtube.com
Commonly employed bases for this O-alkylation include strong bases like sodium hydride (NaH) or weaker inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). jk-sci.com The choice of base and solvent is critical. Stronger bases like NaH ensure complete deprotonation, while carbonate bases are milder and often used in polar aprotic solvents like acetone (B3395972) or DMF. jk-sci.comrsc.org
The reaction proceeds as the generated p-tolyloxide anion attacks the primary carbon of an electrophile like 1,2-dibromoethane (B42909). In this SN2 reaction, the phenoxide displaces one of the bromide ions to form the ether linkage. It is crucial to use a primary alkyl halide to maximize the yield of the ether product, as secondary and tertiary alkyl halides tend to undergo E2 elimination reactions in the presence of a strong base like an alkoxide. libretexts.orgyoutube.com A potential side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and alkylation occurs on the aromatic ring, although O-alkylation is generally favored. jk-sci.com
Table 1: Common Bases in Williamson Ether Synthesis of Aryl Ethers
| Base | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; reaction produces H₂ gas. youtube.com |
| Sodium Hydroxide (NaOH) | Water, Biphasic systems | Inexpensive and common; often requires a phase-transfer catalyst. youtube.com |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Mild base, suitable for sensitive substrates; heterogeneous reaction. jk-sci.comrsc.org |
To facilitate the reaction between the phenoxide, which may be in an aqueous or solid phase, and the alkyl halide, typically in an organic phase, a phase-transfer catalyst (PTC) is often employed. fzgxjckxxb.comwikipedia.org PTCs are substances that transfer a reactant from one phase to another where the reaction can occur. wikipedia.org This technique is particularly useful in "green chemistry" as it can reduce the need for organic solvents by allowing the use of water. fzgxjckxxb.comwikipedia.org
Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are common phase-transfer catalysts. youtube.com The catalyst's cation forms an ion pair with the phenoxide anion. The bulky organic groups on the cation make this ion pair soluble in the organic phase, allowing the phenoxide to react with the alkyl halide. youtube.comslideshare.net This catalytic cycle accelerates the reaction rate significantly. fzgxjckxxb.com Other catalysts for etherification include phosphonium (B103445) salts and crown ethers, which function by solvating the cation of the base (e.g., K⁺ from KOH), thereby activating the associated anion. wikipedia.org
Bromination Reactions
An alternative strategy to synthesize this compound is to first prepare the alcohol precursor, 2-(p-tolyloxy)ethanol, and then convert the terminal hydroxyl group into a bromide.
The conversion of the primary alcohol, 2-(p-tolyloxy)ethanol, to the corresponding alkyl bromide is a standard functional group transformation. Several reagents are effective for this purpose. A classic method involves treating the alcohol with phosphorus tribromide (PBr₃).
A well-established method for converting alcohols to alkyl bromides is the Appel reaction. This reaction uses triphenylphosphine (B44618) (PPh₃) and a source of bromine, like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS). researchgate.net For instance, a similar transformation of a diol to a dibromide was achieved with high yield using PPh₃ and CBr₄ in acetonitrile (B52724). rsc.org The reaction proceeds via a phosphonium intermediate, which is then displaced by the bromide ion in an SN2 reaction.
While strong acids like HBr or reagents like PBr₃ are common for converting alcohols to bromides, Lewis acids can also play a catalytic role in bromination reactions, particularly when using milder brominating agents. nih.gov Lewis acids can activate the brominating agent, making it more electrophilic.
Recent advances have shown that Lewis bases can also catalyze nucleophilic substitutions of alcohols. researchgate.netsci-hub.se In what is termed a redox-neutral catalytic Appel reaction, a Lewis base like triphenylphosphine oxide can catalyze the transformation of an alcohol into an alkyl halide using a source like oxalyl chloride or, for bromides, by including a bromide salt like LiBr. sci-hub.se
In the context of bromination using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), Lewis acids such as zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts. nih.gov These catalysts can promote the formation of a bromine radical, leading to benzylic bromination, or activate the bromine source for electrophilic attack. nih.gov However, for the conversion of a primary alcohol like 2-(p-tolyloxy)ethanol, the reaction mechanism typically involves activation of the hydroxyl group by the catalyst, facilitating its displacement by a bromide ion. It is important to note that in the presence of an aromatic ring, care must be taken to choose conditions that favor alkyl bromination over electrophilic aromatic substitution (ring bromination). Brønsted acids, for example, have been shown to promote ring bromination in contrast to Lewis acids which can favor side-chain bromination. nih.gov
Table 2: Reagents for Bromination of Alcohols
| Reagent | Co-reagent/Catalyst | Key Characteristics |
|---|---|---|
| Phosphorus Tribromide (PBr₃) | None | Standard reagent for converting 1° and 2° alcohols to bromides. |
| Carbon Tetrabromide (CBr₄) | Triphenylphosphine (PPh₃) | Appel Reaction; mild conditions, forms a stable triphenylphosphine oxide byproduct. rsc.orgresearchgate.net |
| N-Bromosuccinimide (NBS) | Triphenylphosphine (PPh₃) | Another variation of the Appel Reaction. researchgate.net |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid (e.g., ZrCl₄) | Effective brominating agent, catalysis can enhance reactivity and selectivity. nih.gov |
Control of Reaction Temperature and Inert Atmosphere
Precise control of the reaction temperature is crucial for the successful synthesis of this compound. Typically, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. wikipedia.org This temperature range provides sufficient energy to overcome the activation barrier of the reaction without promoting undesirable side reactions, such as elimination. chemistrytalk.org The reaction time can vary from 1 to 8 hours, depending on the specific reactants and conditions. wikipedia.org
Maintaining an inert atmosphere, for instance by using dry nitrogen, is also beneficial. chemspider.com This prevents potential side reactions with atmospheric components like oxygen and moisture, which could otherwise reduce the yield and purity of the desired product.
Advanced Synthetic Strategies
One-Pot Reaction Sequences
A study on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a structurally similar compound, demonstrates a one-pot procedure where 4-nitrophenol (B140041) is reacted with 1,2-dibromoethane in the presence of potassium carbonate in DMF at 80°C, achieving an 81% yield. chemicalbook.com This highlights the potential for high-efficiency one-pot syntheses of related compounds.
Multi-step Reaction Pathways
While one-pot syntheses are often preferred, multi-step pathways may be necessary in certain contexts, particularly when starting from more basic precursors. For example, the synthesis could begin with the Friedel-Crafts alkylation of benzene (B151609) to form toluene, followed by bromination to yield p-bromotoluene. Subsequent nitration and other functional group manipulations could eventually lead to the desired p-cresol precursor, which can then be used in the final Williamson ether synthesis step. libretexts.orgchegg.com Such multi-step syntheses allow for the construction of the target molecule from simple, readily available starting materials. libretexts.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. wikipedia.org This includes minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Procedures
A significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.org Mechanochemical methods, such as ball milling, allow for reactions to occur in the solid state by grinding the reactants together. rsc.orgrsc.org This eliminates the need for potentially harmful organic solvents, reduces waste, and can lead to faster reaction times and higher yields. rsc.org While specific examples for this compound are not prevalent, the successful application of solvent-free methods to other organic reactions suggests its potential applicability. cmu.edu
Atom Economy Considerations
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
In the Williamson ether synthesis of this compound from p-cresol and 1,2-dibromoethane, the byproducts include a bromide salt and potentially unreacted starting materials. primescholars.com While the yield of the reaction might be high, the atom economy may be less than 100% due to the formation of these byproducts. rsc.org Designing syntheses with high atom economy is a primary goal of green chemistry, as it directly relates to waste prevention. scranton.edu Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. kccollege.ac.in
Reduction of Hazardous By-products
Information regarding specific strategies for the reduction of hazardous by-products in the synthesis of this compound is not detailed in the available scientific literature. General green chemistry principles aim to minimize or eliminate the formation of hazardous substances in chemical processes. These approaches can include the use of alternative, less hazardous reagents, the design of synthetic routes that avoid the formation of toxic by-products, and the use of catalysts that allow for more selective reactions. However, specific studies applying these principles to the synthesis of this compound and detailing the reduction of specific hazardous by-products have not been found.
Mechanochemistry and Solid-State Synthesis
Mechanochemistry is a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation that are induced by mechanical energy. uach.mx This technique, often involving grinding or milling, can lead to solvent-free or low-solvent reactions, which is a key aspect of green chemistry. uach.mxresearchgate.net Solid-state synthesis, a related approach, involves reactions carried out between solid reactants.
While mechanochemistry and solid-state synthesis are increasingly utilized for the synthesis of various organic compounds, their specific application to the production of this compound has not been documented in the accessible research. The potential for using these methods exists, but experimental data, reaction conditions, and outcomes for this particular compound are not available.
Chemical Reactivity and Transformation Mechanisms of 1 2 Bromoethoxy 4 Methylbenzene
Aromatic Electrophilic Substitution Reactions on the Methylbenzene Moiety
The aromatic ring of 1-(2-bromoethoxy)-4-methylbenzene is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group and the 2-bromoethoxy group.
The methyl group attached to the benzene (B151609) ring is an activating group, meaning it makes the ring more reactive towards electrophiles than benzene itself. rafflesuniversity.edu.in It donates electron density to the ring primarily through two effects:
Inductive Effect: Alkyl groups are electron-donating through the sigma bonds, pushing electron density into the ring and making it more nucleophilic. youtube.com
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring. This effect further increases the electron density in the ring, particularly at the ortho and para positions. quora.com
This increased electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during electrophilic attack. msu.edulibretexts.org The stabilization is most effective when the attack occurs at the ortho or para positions relative to the methyl group. Consequently, the methyl group is known as an ortho, para-director, meaning incoming electrophiles will preferentially add to the carbons at positions 2, 4, and 6 relative to the methyl group. libretexts.orgchemguide.co.uk
In this compound, the regioselectivity of electrophilic substitution is determined by the combined influence of both the methyl group and the ether (-O-CH₂CH₂Br) group.
Methyl Group: As established, it is an activating ortho, para-director. Since it is at position 4, it directs incoming electrophiles to positions 2 and 6 (the two ortho positions).
Ether Group: The oxygen atom of the ether group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This is a very strong activating effect. Like the methyl group, the ether group is also a powerful ortho, para-director. Since it is at position 1, it directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).
Both groups strongly activate the same positions on the ring (positions 2 and 6). The para position relative to the ether is already occupied by the methyl group. Therefore, electrophilic substitution will occur almost exclusively at the positions ortho to the ether group (and ortho to the methyl group), which are positions 2 and 6. Due to potential steric hindrance from the somewhat bulky 2-bromoethoxy group, substitution might slightly favor one position, but both are highly activated.
| Substituent Group | Position | Activating/Deactivating | Directing Effect |
| -O-CH₂CH₂Br | 1 | Activating | Ortho, Para |
| -CH₃ | 4 | Activating | Ortho, Para |
Predicted Outcome of Electrophilic Substitution: An incoming electrophile (E⁺) will predominantly attack positions 2 and 6, leading to a mixture of 1-(2-Bromoethoxy)-2-E-4-methylbenzene and 1-(2-Bromoethoxy)-6-E-4-methylbenzene (which are identical due to symmetry).
Cross-Coupling Reactions Utilizing the Bromine Functionality
The carbon-bromine bond on the aromatic ring of this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comnih.govnih.gov For this compound, the reaction involves the coupling of the aryl bromide portion with a boronic acid to form a biaryl product.
The catalytic cycle generally proceeds through three key steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
The reaction is compatible with a wide range of functional groups and is noted for its mild reaction conditions. nih.gov
Table 1: Representative Suzuki Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(2-Ethoxy)-4-methyl-1,1'-biphenyl |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-4-(2-ethoxy)-1-methyl-1,1'-biphenyl |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction allows for the synthesis of aryl amines from this compound by coupling it with primary or secondary amines. wikipedia.org
The mechanism is similar to other palladium-catalyzed couplings and involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination. libretexts.orgnih.gov
Oxidative Addition : A Pd(0) species inserts into the C-Br bond of the substrate. youtube.com
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido intermediate. youtube.com
Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com
This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
Table 2: Example of Buchwald-Hartwig Amination with this compound
| Substrate | Amine | Catalyst | Ligand | Base | Product |
| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(4-(2-Ethoxy)-1-methylphenyl)morpholine |
| This compound | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | N-(4-(2-Ethoxy)-1-methylphenyl)aniline |
The Sonogashira reaction is a powerful tool for constructing C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net In the case of this compound, this reaction yields an arylated alkyne.
The widely accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle : This follows the familiar pattern of oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species. This species is more reactive and facilitates the transfer of the alkynyl group to the palladium complex during the transmetalation step.
Recent developments have also led to copper-free Sonogashira protocols, which can be advantageous in preventing the undesirable homocoupling of alkynes. nih.gov
Table 3: Illustrative Sonogashira Coupling Reaction
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-(2-Ethoxy)-4-methyl-2-(phenylethynyl)benzene |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | 1-(2-Ethoxy)-4-methyl-2-((trimethylsilyl)ethynyl)benzene |
Functional Group Interconversions
Beyond cross-coupling at the bromine site, the other functional groups in this compound—the methyl and ethoxy groups—can undergo various transformations such as oxidation and reduction.
The methyl and ethoxy groups on the benzene ring are potential sites for oxidative modification.
Side-Chain Oxidation : The methyl group can undergo benzylic oxidation to form an alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions and the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate can convert the methyl group to a carboxylic acid.
O-Dealkylation : The ethoxy group can be cleaved through an O-dealkylation reaction, typically mediated by strong acids or specific reagents, to yield the corresponding phenol.
Selective oxidation of one site without affecting the others, such as the bromoethoxy group, presents a significant synthetic challenge that requires careful selection of reagents and conditions.
Table 4: Potential Oxidation Products of this compound
| Reaction Type | Reagent | Functional Group Targeted | Potential Product |
| Benzylic Oxidation | KMnO₄ | Methyl group | 4-(2-Bromoethoxy)benzoic acid |
| Benzylic Oxidation | CrO₃ | Methyl group | 4-(2-Bromoethoxy)benzaldehyde |
| O-Dealkylation | BBr₃ | Ethoxy group | 4-(2-Bromoethoxy)phenol |
Reduction reactions involving this compound primarily target the carbon-bromine bond.
Hydrodehalogenation : The aryl bromide can be reduced to an aryl C-H bond, effectively removing the bromine atom. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using various hydride reagents. This transformation would yield 1-ethoxy-4-methylbenzene.
The ether linkage is generally stable to most reducing conditions, especially those used for hydrodehalogenation. Therefore, selective reduction of the C-Br bond is a feasible and common transformation.
Table 5: Representative Reduction Reaction
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product |
| Hydrodehalogenation | H₂, Pd/C | Carbon-Bromine bond | 1-ethoxy-4-methylbenzene |
| Hydrodehalogenation | NaBH₄, PdCl₂ | Carbon-Bromine bond | 1-ethoxy-4-methylbenzene |
Computational and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure and intermolecular interactions of molecules like 1-(2-Bromoethoxy)-4-methylbenzene. While specific simulation studies on this exact compound are not extensively documented in public literature, insights can be drawn from studies on analogous molecules, such as anisole (B1667542) and other substituted brominated compounds.
Furthermore, simulations can reveal the nature of intermolecular interactions that govern the condensed-phase behavior of the compound. Based on studies of similar aromatic ethers and brominated compounds, it is expected that the crystal packing of this compound would be stabilized by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···π and C-H···O interactions. The presence of the bromine atom also introduces the possibility of halogen bonding (Br···O or Br···Br interactions) in the solid state, which can significantly influence the crystal lattice energy and physical properties.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Description |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the π-system of the aromatic ring. |
| C-H···O Interactions | Weak hydrogen bonds involving a C-H bond and the ether oxygen atom. |
| Halogen Bonding | Non-covalent interaction involving the electrophilic region of the bromine atom. |
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.
The electronic properties of the aromatic ring are influenced by the electron-donating p-tolyl group (methyl group at the para position) and the electron-withdrawing ethoxy group. The oxygen of the ether linkage donates electron density to the ring through resonance, while its inductive effect is electron-withdrawing. The methyl group is a weak electron-donating group through hyperconjugation and induction.
Calculations on analogous molecules like anisole have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the aromatic ring, indicating that this is the region most susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed over the aromatic ring and the side chain. For this compound, the presence of the bromine atom, an electronegative and polarizable atom, would likely lower the energy of the LUMO and may introduce some LUMO character onto the C-Br bond, highlighting its susceptibility to nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. For this molecule, the MEP would show regions of negative potential (red/yellow) around the oxygen and bromine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and ethyl groups, as well as potentially on the carbon atom attached to the bromine, indicating its electrophilic nature.
Table 2: Predicted Electronic Properties of this compound from Analogous Systems
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, localized on the p-methylphenyl ring. |
| LUMO Energy | Lowered by the presence of the bromine atom, with significant character on the C-Br antibonding orbital. |
| Electron Density | High around the oxygen and bromine atoms, and on the aromatic ring. |
| Dipole Moment | A significant molecular dipole is expected due to the electronegative oxygen and bromine atoms. |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for predicting the most likely reaction pathways and their associated energy barriers. For this compound, two primary types of reactivity can be anticipated: reactions involving the bromoethoxy side chain and reactions on the aromatic ring.
The bromoethoxy group is a classic substrate for nucleophilic substitution reactions. pearson.com Given that the bromine is attached to a primary carbon, the most probable mechanism for substitution by a nucleophile is the bimolecular nucleophilic substitution (SN2) reaction. mdpi.comyoutube.comyoutube.com Computational studies can model the potential energy surface for the approach of a nucleophile to the carbon atom bearing the bromine. This would involve calculating the energy of the transition state, where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base, leading to the formation of 4-methylphenoxyethene. Computational modeling can compare the activation energies for the SN2 and E2 pathways to predict the major product under different reaction conditions.
Electrophilic aromatic substitution on the p-methylphenyl ring is another important class of reactions. The directing effects of the p-methyl and the ethoxy substituents would need to be considered. Both are ortho-, para-directing groups. Since the para position is blocked by the methyl group, electrophilic attack would be directed to the ortho positions relative to the ethoxy group. Quantum chemical calculations can model the stability of the Wheland intermediates formed upon attack at the different positions on the ring to predict the regioselectivity of such reactions.
Table 3: Predicted Reaction Pathways for this compound
| Reaction Type | Probable Mechanism | Key Computational Insights |
| Nucleophilic Substitution | SN2 | Calculation of the transition state energy for the backside attack of a nucleophile. |
| Elimination | E2 | Determination of the activation energy for the concerted removal of a proton and the bromide ion. |
| Electrophilic Aromatic Substitution | SEAr | Comparison of the energies of the sigma-complex intermediates to predict regioselectivity. |
Derivatives and Analogues of 1 2 Bromoethoxy 4 Methylbenzene in Research
Structural Modifications and Their Impact on Reactivity
The reactivity of benzene (B151609) derivatives in characteristic reactions like electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of the substituents attached to the aromatic ring. numberanalytics.com These substituents can either increase (activate) or decrease (deactivate) the electron density of the ring, thereby affecting the rate and orientation of the substitution. numberanalytics.commsu.edu
In the parent molecule, 1-(2-bromoethoxy)-4-methylbenzene, the aromatic ring possesses two key substituents: the methyl group (-CH₃) and the 2-bromoethoxy group (-OCH₂CH₂Br).
Methyl Group (-CH₃): This is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, making it more reactive towards electrophiles than unsubstituted benzene. numberanalytics.com
2-Bromoethoxy Group (-OCH₂CH₂Br): The oxygen atom in the ether linkage is strongly electron-donating through resonance, where its lone pairs delocalize into the π-system of the ring. However, it is also electron-withdrawing inductively due to its high electronegativity. Typically, the resonance effect of an alkoxy group is dominant, making it a net activating group. msu.edu
Together, these two activating groups make the benzene ring significantly electron-rich and thus highly susceptible to electrophilic attack. The positions ortho and para to each substituent are activated. In this case, the methyl group is at position 4 (para) relative to the ether group. The positions ortho to the ether group (2 and 6) and ortho to the methyl group (3 and 5) are activated. The synergistic effect of these groups generally leads to substitution primarily at the positions ortho to the strongly activating alkoxy group.
Structural modifications, such as introducing electron-withdrawing groups like nitro (-NO₂) or additional halogens, would be expected to decrease the ring's reactivity by withdrawing electron density. numberanalytics.comnih.gov For instance, the presence of a nitro group can decrease the reactivity towards electrophilic substitution by a factor of a million. msu.edu The position of these groups also dictates the regioselectivity of subsequent reactions.
Comparison with Isomeric Brominated Ethers (e.g., 1-(2-Bromoethoxy)-3-methylbenzene)
The isomeric position of substituents on the benzene ring significantly alters the electronic and steric environment, leading to differences in reactivity. A direct comparison can be made between this compound (para-isomer) and its hypothetical isomer, 1-(2-bromoethoxy)-3-methylbenzene (B1300953) (meta-isomer).
In the para-isomer (this compound) , both the methyl and the bromoethoxy groups are activating and direct incoming electrophiles to the positions ortho and para to themselves. Since they are para to each other, their activating effects reinforce each other, strongly activating positions 2, 3, 5, and 6. The directing influence of the powerful alkoxy group would likely favor substitution at positions 2 and 6.
In the meta-isomer (1-(2-Bromoethoxy)-3-methylbenzene) , the directing effects of the two activating groups are not fully cumulative for any single position.
The alkoxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6.
The methyl group at position 3 directs to positions 2, 4, and 6.
Another related isomer is 1-(2-bromoethyl)-3-methylbenzene , where the side chain is attached directly to the ring. nih.gov This compound lacks the activating ether oxygen. The alkyl group (-CH₂CH₂Br) is weakly activating. numberanalytics.com Therefore, this compound would be significantly less reactive in electrophilic aromatic substitution reactions compared to its ether-linked counterparts. Its primary reactivity would involve the bromoethyl side chain, such as nucleophilic substitution or elimination reactions to form styrene (B11656) derivatives. bloomtechz.com
| Property | This compound | 1-(2-Bromoethyl)-3-methylbenzene |
| IUPAC Name | This compound | 1-(2-bromoethyl)-3-methylbenzene nih.gov |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁Br nih.gov |
| Molecular Weight | 215.09 g/mol | 199.09 g/mol nih.gov |
| Key Structural Difference | Ether linkage (-O-) present | No ether linkage |
| Predicted Ring Reactivity | High (activated by -OCH₂CH₂Br and -CH₃) | Low (weakly activated by alkyl group) |
Analogues with Different Halogen Substitutions (e.g., 1-(2-Bromoethoxy)-4-chlorobenzene)
Replacing the methyl group with a halogen, such as in 1-(2-bromoethoxy)-4-chlorobenzene , introduces a deactivating group to the ring. nist.govcymitquimica.com Halogens are an interesting case because they are deactivating due to their strong inductive electron withdrawal, but they are ortho-, para-directing because of electron donation through resonance. numberanalytics.com
In 1-(2-bromoethoxy)-4-chlorobenzene, the activating, ortho-, para-directing bromoethoxy group is opposed by the deactivating, ortho-, para-directing chloro group. nist.gov
The bromoethoxy group directs incoming electrophiles to the positions ortho to it (positions 2 and 6).
The chloro group directs to the positions ortho to it (positions 3 and 5).
The powerful activating effect of the alkoxy group dominates, making the ring more reactive than chlorobenzene (B131634) but less reactive than this compound. Electrophilic substitution is strongly favored to occur at the positions ortho to the bromoethoxy group (positions 2 and 6). Further halogenation is also possible, leading to compounds like 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene . scbt.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Predicted Ring Reactivity |
| This compound | C₉H₁₁BrO | 215.09 | Activating (-CH₃), Activating (-OR) | High |
| 1-(2-Bromoethoxy)-4-chlorobenzene | C₈H₈BrClO nist.gov | 235.51 cymitquimica.com | Deactivating (-Cl), Activating (-OR) | Moderate |
| 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene | C₈H₇Br₂ClO scbt.com | 314.40 scbt.com | Deactivating (-Cl, -Br), Activating (-OR) | Low |
Analogues with Varied Aromatic Substituents (e.g., 1-Bromo-4-((2-bromoethoxy)methyl)benzene)
Varying the substituents on the aromatic ring creates a wide range of analogues with distinct chemical properties. 1-Bromo-4-((2-bromoethoxy)methyl)benzene is an interesting example where the parent structure is significantly altered.
This compound has two bromine atoms at different positions: one directly on the aromatic ring (aryl bromide) and one on the ethoxy side chain (alkyl bromide). The key features are:
Aryl Bromide: The bromine atom on the benzene ring is deactivating and ortho-, para-directing.
(2-Bromoethoxy)methyl Group: This substituent is more complex. The ether oxygen is separated from the ring by a methylene (B1212753) (-CH₂-) group. This prevents the oxygen's lone pairs from participating in resonance with the ring. The group as a whole (-CH₂OCH₂CH₂Br) is weakly activating or deactivating via inductive effects.
This structure makes it a versatile intermediate in organic synthesis. evitachem.com The two different C-Br bonds exhibit different reactivity. The alkyl bromide is susceptible to nucleophilic substitution (Sₙ2 reactions), while the aryl bromide can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. Its synthesis typically involves the bromination of 4-((2-hydroxyethyl)methyl)benzene.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing 1-(2-Bromoethoxy)-4-methylbenzene with high purity?
- Methodological Answer : The synthesis involves alkylation of 4-methylphenol with 1,2-dibromoethane under basic conditions. Key parameters include:
- Temperature : 60–80°C to balance reactivity and minimize side reactions (e.g., elimination or over-alkylation).
- Base Selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) improves nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor by TLC or GC-MS to confirm product identity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, bromoethoxy CH₂ at δ 3.4–4.2 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 228/230 (Br isotopic pattern) and fragmentation pathways validate the structure .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray Crystallography : Determines bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles (e.g., bromoethoxy group orientation relative to the benzene ring), as observed in structurally analogous compounds like 4-methyl-1-(2-bromoethyl)benzene (dihedral angle = 14.9°) .
- Dynamic NMR : Detects rotational barriers in the ethoxy chain at low temperatures (e.g., -40°C in CDCl₃) to assess conformational flexibility .
Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the ethoxy group) or kinetic studies (Eyring plots) to differentiate SN1 vs. SN2 pathways.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies and transition states, resolving discrepancies between experimental and theoretical reactivity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butoxy analogs) to isolate electronic vs. steric effects .
Q. How can researchers design experiments to investigate the compound’s potential as a building block in polymer or pharmaceutical synthesis?
- Methodological Answer :
- Polymerization Studies : Radical-initiated copolymerization with styrene or acrylates (AIBN catalyst, 70°C) evaluates thermal stability and Tg via DSC .
- Pharmacological Probes : Functionalize the bromo group via Suzuki-Miyaura coupling (Pd(PPh₃)₄, arylboronic acids) to create bioactive analogs. Screen for cytotoxicity (MTT assay) or receptor binding .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated compounds.
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.
- Toxicology : While full toxicological data are limited, treat as a potential alkylating agent. Store in amber glass under inert gas to prevent degradation .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodological Answer :
- Open-Source Data : Publish detailed synthetic procedures (e.g., reaction time, solvent batches) in platforms like ChemRxiv or PubChem.
- Collaborative Validation : Cross-laboratory studies using standardized reagents (e.g., Aldrich-sourced 1,2-dibromoethane) reduce variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
